N-(4-Aminophenyl)-3-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXRGTIBSMGPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Aminophenyl)-3-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms, efficacy, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by an amine group and an isopropoxy group attached to a benzamide backbone. This specific structure influences its interactions with biological targets, enhancing its reactivity and potential therapeutic effects. The presence of these functional groups allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of derivatives with enhanced biological properties.
This compound demonstrates its biological activity primarily through the inhibition of specific enzymes involved in critical cellular processes. Notably, it has been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. Studies indicate that this compound can bind to DNMT1, DNMT3A, and DNMT3B, affecting DNA methylation and potentially influencing gene expression .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Antiviral Efficacy
Research has demonstrated that derivatives of this compound exhibit potent antiviral activity against filoviruses such as Ebola and Marburg viruses. For instance, a study reported that certain analogs showed EC50 values less than 10 μM against both viruses in Vero cell assays, indicating their potential as therapeutic agents for viral infections .
Inhibition of DNA Methyltransferases
In vitro studies have shown that this compound effectively inhibits DNMTs, which are essential for maintaining DNA methylation patterns. For example, compounds structurally similar to this benzamide have been tested for their ability to inhibit DNMT3A with an EC50 value of 0.9 μM, suggesting strong inhibitory potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
Target Compound :
- Core Structure : Benzamide.
- Substituents: Position 3: Isopropoxy group. Amide Nitrogen: 4-Aminophenyl group.
- Molecular Features : Moderate polarity due to the amine and alkoxy groups, likely influencing solubility and membrane permeability.
Analog 1 : N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides ()
- Core Structure : Benzenesulfonamide.
- Substituents :
- Benzothiazole ring at the para position of the phenylamine.
- Variable sulfonyl chloride-derived groups.
- Key Difference: Sulfonamide backbone vs. benzamide in the target compound.
Analog 2 : Chromen-Pyrazolo-Pyrimidine Sulfonamide ()
- Core Structure : Sulfonamide fused with pyrazolo[3,4-d]pyrimidine and chromen-4-one.
- Substituents :
- Fluorine atoms at multiple positions.
- Isopropyl group in the benzamide side chain (Example 53).
- Key Difference : Polycyclic architecture increases molecular weight (589.1 g/mol vs. ~300 g/mol for the target compound), likely affecting pharmacokinetics (e.g., absorption, half-life) .
Analog 3 : N-[4-(Dimethylamino)benzyl]-4-isopropoxybenzamide ()
- Core Structure : Benzamide with a tetrahydrothiophene sulfone group.
- Substituents: 4-(Dimethylamino)benzyl group. 1,1-Dioxidotetrahydrothiophen-3-yl moiety.
Preparation Methods
General Synthetic Strategy
The synthesis of N-(4-Aminophenyl)-3-isopropoxybenzamide typically follows a two-step approach:
- Step 1: Formation of the corresponding N-(4-nitrophenyl)-3-isopropoxybenzamide intermediate via amide bond formation between 3-isopropoxybenzoic acid (or its acid chloride) and 4-nitroaniline.
- Step 2: Reduction of the nitro group on the aromatic ring to yield the target amine compound, this compound.
This strategy is well-documented in recent literature and patent disclosures, emphasizing the use of commercially available starting materials and common reagents for industrial applicability.
Detailed Preparation Methodology
Synthesis of N-(4-nitrophenyl)-3-isopropoxybenzamide Intermediate
-
- Starting materials: 3-isopropoxybenzoic acid (commercially available or synthesized) and 4-nitroaniline.
- Conversion of 3-isopropoxybenzoic acid to its acid chloride using thionyl chloride (SOCl2) under reflux (around 80 °C).
- The acid chloride is then reacted with 4-nitroaniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in anhydrous toluene under an inert argon atmosphere.
- The reaction mixture is stirred overnight at room temperature to ensure complete amide bond formation.
-
- Removal of solvents under vacuum.
- Precipitation of the product by addition of methanol.
- Filtration and washing with dilute aqueous HCl and methanol to purify the intermediate.
-
- The yield of this step ranges from 65% to 96%, indicating a high efficiency of the coupling reaction.
-
- The acid chloride intermediate is often obtained as an oil and used directly without further purification.
- The use of DIPEA helps neutralize the HCl formed during amide bond formation, improving yield and purity.
Reduction of Nitro Group to Amino Group
-
- The nitro-substituted amide intermediate is subjected to reduction to convert the nitro group (-NO2) to an amino group (-NH2).
- Common reducing agents include:
- Catalytic hydrogenation using palladium on carbon (5% Pd-C) under hydrogen atmosphere.
- Chemical reduction using tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol with catalytic hydrochloric acid at about 50 °C.
-
- The reduction is typically monitored by thin-layer chromatography (TLC) or HPLC to ensure complete conversion.
-
- The reduction step generally proceeds with high yields and purity, preserving the amide functionality.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amide bond formation | 3-isopropoxybenzoic acid + SOCl2 → acid chloride; then + 4-nitroaniline, DIPEA, toluene, RT overnight | 65–96 | Acid chloride obtained as oil; inert atmosphere used |
| 2 | Nitro group reduction | Pd-C catalytic hydrogenation or SnCl2·2H2O/HCl in EtOH, 50–80 °C | High | Preserves amide; monitored by TLC/HPLC |
Industrial Considerations
- The described methods are scalable and suitable for industrial synthesis due to:
- Use of commercially available starting materials.
- Straightforward reaction conditions.
- High yields and straightforward purification.
- Safety considerations include handling of thionyl chloride and hydrogenation under pressure.
- Alternative methods involving nitration or ring-closure steps are less preferred due to lower yields or safety issues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
